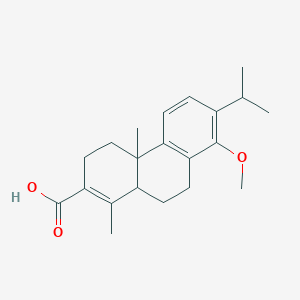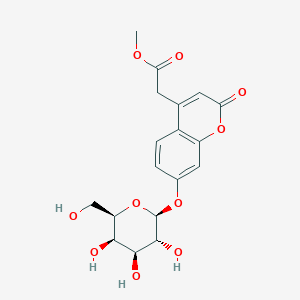
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester, also known as GAMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of coumarin, a natural compound found in various plants, and has been synthesized through various methods.
Scientific Research Applications
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in scientific research, particularly in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to have a protective effect on neuronal cells and may have potential applications in the treatment of neurodegenerative diseases. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been studied for its potential use as a fluorescent probe in biological imaging.
Mechanism Of Action
The mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and the regulation of various signaling pathways. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis.
Biochemical And Physiological Effects
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and function.
Advantages And Limitations For Lab Experiments
One advantage of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its high yield in synthesis. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in various fields of research, including medicine and biological imaging. However, one limitation of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe in biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester and its effects on various signaling pathways.
Synthesis Methods
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester can be synthesized through different methods, including the Knoevenagel condensation reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction between a carbonyl compound and an active methylene compound in the presence of a base. The Pechmann condensation reaction involves the reaction between a phenol and a beta-ketoester in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester with high yields.
properties
CAS RN |
127615-75-2 |
|---|---|
Product Name |
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester |
Molecular Formula |
C18H20O10 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
methyl 2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetate |
InChI |
InChI=1S/C18H20O10/c1-25-13(20)4-8-5-14(21)27-11-6-9(2-3-10(8)11)26-18-17(24)16(23)15(22)12(7-19)28-18/h2-3,5-6,12,15-19,22-24H,4,7H2,1H3/t12-,15+,16+,17-,18-/m1/s1 |
InChI Key |
KECAQLCDHILXFI-COWMOVNHSA-N |
Isomeric SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Other CAS RN |
127615-75-2 |
synonyms |
7-beta-galactopyranosyl-oxycoumarin-4-acetic acid methyl ester GPOCA-Me |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



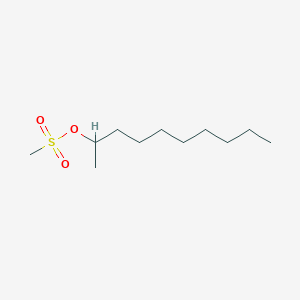
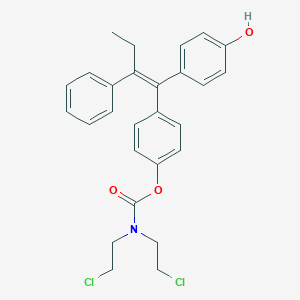
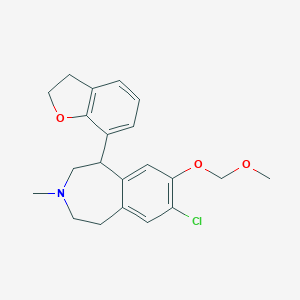

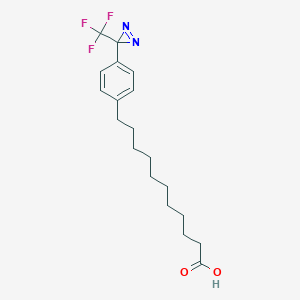
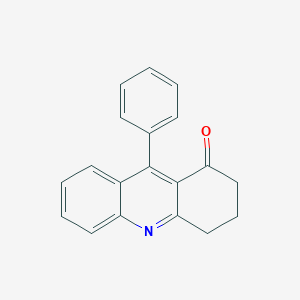
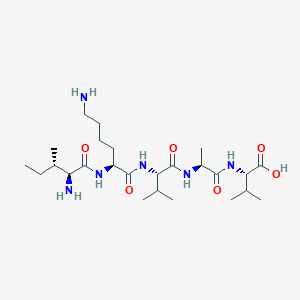
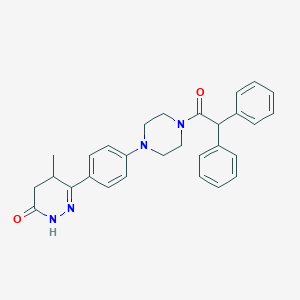
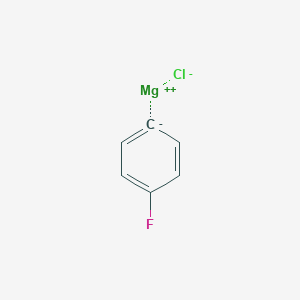
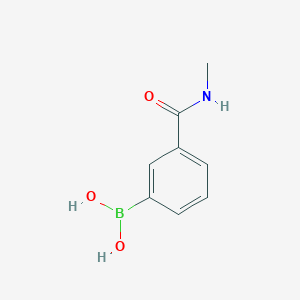
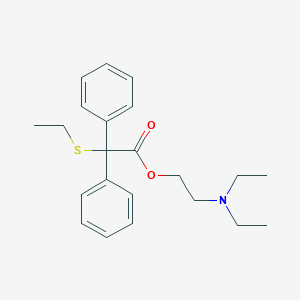
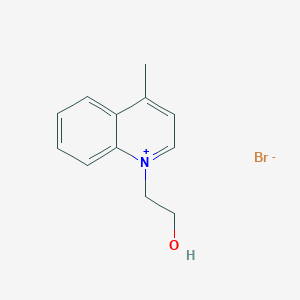
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
